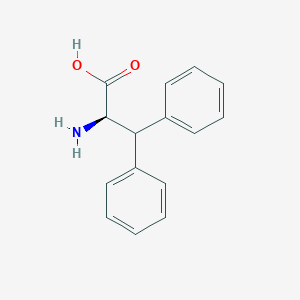

3,3-Diphenyl-D-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECGVEGMRUZOML-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149597-91-1 | |

| Record name | beta-Phenyl-D-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149597911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-PHENYL-D-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2JAP020MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Definition and Classification Within Non Proteinogenic Amino Acids

3,3-Diphenyl-D-alanine is an unnatural amino acid, meaning it is not one of the 22 proteinogenic amino acids naturally encoded by the genetic code of organisms for protein synthesis. wikipedia.org It is structurally similar to the proteinogenic amino acid alanine (B10760859) but with the significant modification of two phenyl groups attached to its β-carbon. wikipedia.org This substitution confers considerable steric bulk and hydrophobicity to the molecule.

Non-proteinogenic amino acids, a category comprising over 140 naturally occurring and thousands of synthetically produced variants, are crucial as intermediates in biosynthesis, in the post-translational modification of proteins, and as physiological components in various organisms. wikipedia.org this compound, with its molecular formula C₁₅H₁₅NO₂ and a molecular weight of approximately 241.29 g/mol , falls into this diverse and functionally important class of molecules. wikipedia.org

Significance of Stereochemistry: D Enantiomer Specificity and Chirality in Biological Systems

Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is a fundamental concept in biology. the-innovation.orgwikipedia.org The two mirror-image forms of a chiral molecule are called enantiomers. wikipedia.orgecgbert.sheffield.sch.uk In living systems, there is a strong preference for one enantiomer over the other, a phenomenon known as homochirality. the-innovation.orgwikipedia.org For instance, the amino acids that make up proteins are predominantly in the L-configuration, while carbohydrates are typically found in the D-configuration. the-innovation.orgwikipedia.org

The "D" in 3,3-Diphenyl-D-alanine designates its specific stereochemical configuration, distinguishing it from its L-enantiomer. This D-enantiomer specificity is critical because biological systems, particularly enzymes and receptors, are themselves chiral and can interact very differently with each enantiomer of a chiral drug or molecule. ecgbert.sheffield.sch.ukpressbooks.pub One enantiomer might elicit a therapeutic effect, while the other could be inactive or even detrimental. the-innovation.org

The incorporation of D-amino acids like this compound into peptides can lead to significant changes in their structure and function. For example, peptides containing D-alanine often exhibit more extended conformations compared to their L-isomer counterparts. nih.gov This structural alteration can influence how the peptide interacts with biological membranes and receptors. nih.gov Furthermore, D-amino acids are found in nature, often in the cell walls of bacteria, contributing to their structural integrity. wikipedia.org The study of D-alanine derivatives is an active area of research, with scientists exploring their synthesis and stereochemistry for various applications. researchgate.nettandfonline.com

Historical Context of Diphenylalanine Derivatives in Peptide Chemistry

The term diphenylalanine has been used to describe the unnatural amino acid 2-amino-3,3-diphenylpropanoic acid. wikipedia.org Historically, it has also referred to the dipeptide of phenylalanine (Phe-Phe). wikipedia.org The synthesis and use of diphenylalanine derivatives in peptide chemistry gained traction as researchers sought to create pseudopeptide analogues. wikipedia.org These are modified peptides designed to mimic the structure and function of natural peptides but with enhanced properties, such as increased stability or the ability to inhibit specific enzymes. wikipedia.org

A notable early application of diphenylalanine derivatives was in the development of thrombin inhibitors, as detailed in a 1992 study. wikipedia.org That same year, another research group reported on the chiral synthesis of both D- and L-3,3-diphenylalanine, highlighting their interest for creating peptides with biological activity. wikipedia.org These foundational studies paved the way for the broader investigation and application of diphenylalanine-containing peptides.

More recently, research has focused on the self-assembly properties of diphenylalanine and its derivatives. Diphenylalanine is a core recognition motif in the self-assembly of the Alzheimer's β-amyloid polypeptide. taylorandfrancis.com This has inspired extensive research into creating nanostructures like nanotubes, vesicles, and fibrils from diphenylalanine-based building blocks for applications in nanotechnology and materials science. nih.govrsc.org These self-assembled structures exhibit remarkable properties, including high rigidity and piezoelectricity. taylorandfrancis.comnih.gov

Overview of Key Research Applications and Emerging Areas of Investigation

Chiral Synthesis Approaches for this compound

The synthesis of enantiomerically pure this compound, a non-proteinogenic amino acid, is of significant interest for its application in peptide and pharmaceutical research. openalex.orgchemimpex.com Its bulky diphenyl structure can enhance the stability and bioactivity of peptides. chemimpex.com Several stereoselective methods have been developed to obtain the desired D-enantiomer.

Electrophilic Amination Strategies

One effective method for synthesizing individual enantiomers of 3,3-diphenylalanine involves the electrophilic amination of a chiral derivative of 3,3-diphenylpropanoic acid. wikipedia.org This strategy typically involves the use of a chiral auxiliary to control the stereochemistry of the newly formed carbon-nitrogen bond. wikipedia.orgnih.gov The process begins with the formation of an enolate from a carbonyl compound, which is then reacted with an electrophilic aminating agent. nih.gov A range of these agents, such as azodicarboxylates, have been utilized to create a variety of products with new C-N bonds. nih.gov Catalyst-controlled methods, sometimes using chiral iron or copper catalysts, have also been developed to facilitate highly enantioselective electrophilic amination reactions. nih.gov

Asymmetric Synthesis Routes Utilizing Chiral Auxiliaries

Asymmetric synthesis employing chiral auxiliaries is a powerful strategy to control the stereochemistry during the synthesis of this compound. A common approach involves attaching a chiral auxiliary, such as an oxazolidinone, to a precursor molecule to direct the stereoselective introduction of the amino group. wikipedia.org

For example, 3,3-diphenylpropionyl chloride can be coupled to a chiral oxazolidinone auxiliary. The resulting intermediate is then treated to introduce an azido (B1232118) group, which is subsequently reduced to an amine. Finally, the auxiliary is cleaved through hydrolysis to yield the desired this compound. Another documented method involves the synthesis of both D- and L-enantiomers from glycine (B1666218) using (S)- or (R)-2-[(N-benzylprolyl)amino] benzophenone (B1666685) as a reusable chiral auxiliary. The use of chiral N-phosphonyl imines in reactions with various nucleophiles has also proven effective for synthesizing chiral amino products with excellent diastereoselectivity. nih.gov

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic resolution is a widely used technique for separating racemic mixtures to obtain enantiomerically pure amino acids. This method leverages the high stereoselectivity of enzymes, such as acylases or lipases, which preferentially act on one enantiomer in a racemic mixture. harvard.edu

For the resolution of 3,3-diphenylalanine, a common method involves the use of the chiral resolving agent (-)-cinchonidine. This technique relies on the differential solubility of the formed diastereomeric salts in a solvent like methanol (B129727), allowing for their separation via fractional crystallization. More broadly, acylase I from sources like porcine kidney or Aspergillus fungus is a well-established catalyst for the kinetic resolution of a wide array of unnatural α-amino acids. harvard.edu The enzyme demonstrates nearly absolute enantioselectivity for the hydrolysis of N-acyl L-α-amino acids, leaving the D-enantiomer unreacted and thus enabling its separation. harvard.edu This process has been optimized for various amino acids, investigating factors like temperature, pH, and substrate concentration to achieve high conversion rates and optical purity. researchgate.net

Derivative Synthesis and Functionalization of this compound

The functionalization of this compound, particularly through the introduction of protecting groups, is a critical step for its application in fields like peptide synthesis.

Introduction of Protecting Groups (e.g., Boc, Fmoc) for Peptide Synthesis

In peptide synthesis, the amino group of an amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions during the formation of peptide bonds. The two most common protecting groups used for this purpose are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

Boc-3,3-Diphenyl-D-alanine is a key derivative used extensively in peptide synthesis and pharmaceutical research. chemimpex.com The attachment of the Boc (tert-butyloxycarbonyl) protecting group enhances the compound's stability and solubility, facilitating its incorporation into complex peptide structures. chemimpex.com This derivative is particularly valuable in the development of novel therapeutics, where precise peptide sequences are essential. chemimpex.com Its favorable properties allow for straightforward integration into solid-phase peptide synthesis, which helps to improve the yield and purity of the final peptides. chemimpex.com

| Property | Value | CAS Number |

|---|---|---|

| Molecular Formula | C20H23NO4 | 117027-46-0 glpbio.com or 143060-31-5 medchemexpress.com |

| Molecular Weight | 341.40 g/mol | |

| Appearance | Solid, White to off-white |

Fmoc-3,3-Diphenyl-D-alanine

The protection of the α-amino group is a critical step for the incorporation of amino acids into peptide sequences using solid-phase peptide synthesis (SPPS). The fluoren-9-ylmethoxycarbonyl (Fmoc) group is one of the most common protecting groups employed in modern peptide chemistry due to its base-lability, allowing for mild deprotection conditions that preserve acid-labile side-chain protecting groups and linkers.

Fmoc-3,3-Diphenyl-D-alanine is a key derivative that serves as a building block for introducing the D-Dph residue into peptides. chemimpex.comchemicalbook.com It is a white, powdered organic compound soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dichloromethane (B109758) (DCM), but it has low solubility in water. The Fmoc group protects the amino group, preventing unwanted reactions during the coupling of the subsequent amino acid in the peptide chain. chemimpex.com

The synthesis of Fmoc-3,3-Diphenyl-D-alanine is a standard procedure in amino acid chemistry. The general process involves reacting this compound with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. The reaction selectively attaches the Fmoc group to the primary amine of the amino acid.

In SPPS, the incorporation of Fmoc-3,3-Diphenyl-D-alanine follows a standard cycle. The Fmoc protecting group is removed by treating the peptide-resin with a solution of a secondary amine, typically 20% piperidine (B6355638) in dimethylformamide (DMF). nih.gov Following the deprotection, the next Fmoc-protected amino acid is coupled to the newly liberated N-terminus of the D-Dph residue. Common coupling reagents used for this step include carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) or uronium-based reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). nih.govresearchgate.net This cycle is repeated to elongate the peptide chain. chemimpex.com

Table 1: Physicochemical Properties of Fmoc-3,3-Diphenyl-D-alanine

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 189937-46-0 | glpbio.commedchemexpress.com |

| Molecular Formula | C₃₀H₂₅NO₄ | medchemexpress.com |

| Molecular Weight | 463.52 g/mol | medchemexpress.com |

| Appearance | White to off-white solid/powder | medchemexpress.com |

| Melting Point | 116.5-119.5 °C | chemicalbook.com |

| Solubility | Soluble in DMSO, DCM, Methanol | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | medchemexpress.com |

Formation of Cyclic Derivatives and Pseudopeptide Analogues

The sterically demanding nature of this compound is exploited in the synthesis of pseudopeptide analogues and cyclic derivatives to create conformationally constrained molecules with enhanced biological properties. These analogues are often designed as enzyme inhibitors or receptor modulators. wikipedia.org

Pseudopeptide Analogues: this compound is a valuable component in creating pseudopeptides, which are peptide-like molecules where one or more peptide bonds are replaced by other chemical linkages. This modification can significantly increase resistance to proteolytic enzymes. nih.gov For instance, it has been incorporated into analogues of neurohypophyseal hormones to alter their pharmacological profiles. nih.gov The synthesis of these complex molecules typically occurs via SPPS, where Fmoc-3,3-Diphenyl-D-alanine is used as a key building block. nih.gov Another class of pseudopeptides are phosphinic dipeptide analogues, which can act as transition-state inhibitors of metalloproteases. Synthetic routes have been developed to produce N-Fmoc protected phosphinic pseudodipeptides that are suitable for direct use in SPPS. mdpi.com

Cyclic Derivatives: Cyclization is a common strategy to improve the stability and receptor-binding affinity of peptides. This compound and its derivatives can be used to form cyclic structures. A notable example is the synthesis of cyclic dipeptides, also known as diketopiperazines. The synthesis of cyclo-Dip-Dip was achieved through solution-phase procedures starting from a linear dipeptide, Boc-Dip-Dip-OMe. acs.org Thermally induced cyclization, often catalyzed by water, is a known method for converting linear dipeptides into their more stable cyclic counterparts. cnr.it More complex cyclic structures, such as the constrained analogues of vasopressin and oxytocin (B344502), have been synthesized by incorporating the D-Dph residue and subsequently forming a disulfide bridge between cysteine residues located elsewhere in the peptide sequence. nih.gov

Table 2: Examples of Derivatives and Analogues of this compound

| Derivative/Analogue Type | Example | Synthetic Approach | Key Feature | Source(s) |

|---|---|---|---|---|

| Pseudopeptide | Neurohypophyseal hormone analogues | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | Introduction of D-Dph to modulate receptor activity. | nih.gov |

| Pseudopeptide | Phosphinic dipeptide analogues | Three-component condensation to form N-Fmoc protected building blocks for SPPS. | Acts as a transition-state analogue inhibitor. | mdpi.com |

| Cyclic Derivative | Cyclo-Dip-Dip | Solution-phase synthesis of linear Boc-Dip-Dip-OMe followed by cyclization. | Forms highly rigid, ordered nanostructures. | acs.org |

Strategies for Side-Chain and Backbone Modifications

Modifying the fundamental structure of an amino acid, either at its side-chain or backbone, can lead to novel properties and applications. nih.govrsc.org While the diphenylmethyl side-chain of this compound is its defining feature, further modifications to this and the peptide backbone are areas of advanced chemical research.

Backbone Modifications: The peptide backbone consists of the repeating N-Cα-C' sequence. swisssidechain.ch Modifications to this backbone can profoundly impact the peptide's conformation and proteolytic stability. nih.gov One strategy is backbone homologation, which involves inserting additional methylene (B1212753) (-CH₂) groups into the backbone. A study on the self-assembly of diphenylalanine analogues demonstrated this principle by synthesizing and analyzing β- and γ-dipeptides. rsc.org These homologated peptides, such as Boc-β³(R)Phe-β³(R)Phe-OH, are derived from the insertion of methylene groups into the backbone of the parent α-dipeptide. rsc.org Such modifications alter the peptide's folding propensity and can lead to the formation of distinct nanostructures, indicating the critical role of the backbone in directing molecular self-assembly. rsc.org

Side-Chain Modifications: The side-chain of an amino acid dictates its specific chemical character. swisssidechain.ch For this compound, the two phenyl groups constitute the side-chain. Strategies for modifying side-chains in unnatural amino acids often aim to introduce new functionalities or alter steric and electronic properties. In the context of phosphinic pseudopeptide synthesis, methods have been developed that allow for the structural modification of side-chain substituents (designated R¹/R²) after the core phosphinic backbone has been assembled. mdpi.com This allows for the creation of a diverse library of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies. While specific examples of modifying the phenyl rings of this compound itself are not extensively detailed in the provided context, the general principles of side-chain modification in complex amino acids are well-established in medicinal chemistry.

Role of this compound in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and the integration of unnatural amino acids like this compound has expanded the accessible chemical space for creating novel peptide-based molecules. scholaris.ca Protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are essential for the selective protection of the amino group of this compound during SPPS, preventing unwanted side reactions and allowing for the controlled, sequential addition of amino acids to the growing peptide chain. chemimpex.comchemimpex.com The use of pre-synthesized D-amino acids in SPPS is a key strategy to prevent racemization, ensuring the stereochemical integrity of the final peptide.

| Parameter | Observation | Reference |

| Coupling Reagents | HBTU and DIPEA in DMF are effective for coupling sterically hindered amino acids like Fmoc-3,3-diphenyl-L-alanine. | mdpi.com |

| Protecting Groups | Fmoc and Boc are commonly used, with Fmoc noted for enhancing stability and solubility. | chemimpex.comchemimpex.com |

| Purity | The use of Fmoc-3,3-diphenyl-D-alanine is associated with the production of high-quality peptides. | chemimpex.com |

A significant advantage of incorporating this compound into peptide sequences is the enhancement of their metabolic stability. The D-configuration of the amino acid provides resistance to degradation by proteases, which typically recognize and cleave peptide bonds involving L-amino acids. nih.gov This increased stability is a crucial attribute for the development of therapeutic peptides with longer in vivo half-lives. explorationpub.com

The introduction of the bulky diphenylmethyl group can also profoundly influence the biological activity of peptides. chemimpex.com For example, the replacement of tryptophan residues with 3,3-diphenylalanine in certain antimicrobial peptides has been shown to increase their cytotoxic activity against cancer cell lines. lytixbiopharma.com In another study, linear and cyclic peptides containing arginine and 3,3-diphenyl-L-alanine demonstrated significant antibacterial and antifungal activities. nih.gov Specifically, a cyclic peptide, [DipR]5, and a linear peptide, ((DipR)2(WR)3), showed broad-spectrum activity against various bacterial strains with MIC values in the low micromolar range. nih.gov The enhanced stability and altered conformation resulting from the incorporation of this compound are key factors contributing to these improved biological activities. chemimpex.com

| Peptide | Modification | Biological Activity | MIC Values | Reference |

| LTX-315 precursor | Trp to Dip substitution | Increased cytotoxic activity against A20 and AT84 cancer cell lines | Not specified | lytixbiopharma.com |

| [DipR]5 (cyclic) | Contains Arginine and 3,3-diphenyl-L-alanine | Antibacterial and antifungal | 0.39–25 µM (bacteria), 1.6-6.6 µM (fungi) | nih.gov |

| ((DipR)2(WR)3) (linear) | Contains Arginine, Tryptophan, and 3,3-diphenyl-L-alanine | Antibacterial | 0.78–12.5 µM | nih.gov |

Optimization of Peptide Yield and Purity

Design of Peptide-Based Therapeutics and Drug Candidates

The unique properties of this compound make it an attractive building block for the design of peptide-based therapeutics. chemimpex.comchemimpex.com Its incorporation can lead to peptidomimetics with improved potency, stability, and selectivity. These modified peptides are being investigated for a wide range of therapeutic applications, including as enzyme inhibitors, receptor agonists and antagonists, and antimicrobial agents. nih.gov

The incorporation of D-amino acids, such as this compound, is a well-established strategy to improve the pharmacokinetic profile of peptide drugs. nih.govexplorationpub.com Peptides composed entirely of D-amino acids are significantly more resistant to proteolysis, leading to a longer plasma half-life. nih.gov For example, a D-peptide called RD2, designed to target toxic amyloid-β oligomers in Alzheimer's disease, demonstrated a long terminal half-life in plasma of over two days and high bioavailability after various administration routes in mice. nih.gov While this study did not specifically use this compound, it highlights the general advantage of D-peptides. The hydrophobic nature of the diphenyl group in this compound can also influence the peptide's distribution and interaction with biological membranes, potentially impacting its pharmacodynamic properties. The introduction of such unnatural amino acids can lead to enhanced biological activity and improved pharmacokinetic profiles, which are critical for the development of effective peptide-based drugs. explorationpub.com

Peptides containing this compound are being explored for their potential in targeted drug delivery systems. mdpi.com Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes and delivering a variety of cargo molecules, including drugs and DNA, into cells. mdpi.com The design of novel CPPs incorporating hydrophobic unnatural amino acids like 3,3-diphenylalanine is an active area of research. mdpi.com For instance, a series of cyclic and linear peptides containing arginine, tryptophan, and 3,3-diphenyl-L-alanine were synthesized and evaluated as molecular transporters. mdpi.com The hypothesis was that replacing tryptophan with the more hydrophobic 3,3-diphenylalanine would generate more efficient CPPs. mdpi.com These peptide-based systems offer the potential for targeted delivery, reducing side effects and increasing the efficacy of therapeutic agents. nih.gov

Impact on Pharmacokinetic and Pharmacodynamic Properties

Investigation of this compound in Short Peptide Motifs and Self-Assembly

The self-assembly of short peptides into well-defined nanostructures is a rapidly growing field with applications in materials science and nanotechnology. nih.govrsc.org The diphenylalanine (FF) motif is a well-known building block for self-assembly, forming structures like nanotubes and hydrogels. nih.gov The introduction of the 3,3-diphenylalanine residue, with its increased aromaticity, offers a strategy to create novel self-assembling systems with unique properties.

Researchers have designed and synthesized short dipeptides based on the β,β-diphenyl-Ala-OH (Dip) motif, such as Dip-Dip, cyclo-Dip-Dip, and Boc-Dip-Dip. acs.org These peptides, each containing four aromatic groups, were found to self-assemble into various nanostructures, including nanorods and nanofibers. acs.org A study on these aromatic-rich dipeptides revealed that they exhibit metal-like rigidity and high piezoelectricity. acs.org For example, Boc-Dip-Dip crystals showed a high effective piezoelectric coefficient (d33eff) of 73.1 pC/N. acs.org Furthermore, these assemblies demonstrated enhanced thermal stability compared to diphenylalanine, with a major weight decrease occurring above 360 °C. acs.org

The self-assembly of these modified peptides is influenced by factors such as the solvent composition and the presence of protecting groups. acs.org These findings demonstrate that the incorporation of 3,3-diphenylalanine into short peptide motifs can lead to the formation of robust and functional nanomaterials with potential applications in areas like energy harvesting and advanced materials. acs.org

| Peptide Motif | Self-Assembled Structure | Key Property | Value | Reference |

| Boc-Dip-Dip | Nanorod-like crystals | Piezoelectric coefficient (d33eff) | 73.1 pC/N | acs.org |

| Dip-Dip | Nanorods | Thermal stability | Major degradation above 360 °C | acs.org |

| cyclo-Dip-Dip | Elongated nanofibers, nanorod-like crystals | Morphology dependent on solvent | Not specified | acs.org |

Influence on Nanostructure Formation and Morphology

The self-assembly of peptides is a fundamental process in nanotechnology, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic forces. researchgate.netmdpi.com The diphenylalanine (FF) motif, a core recognition element from the Alzheimer's β-amyloid polypeptide, is a well-known building block for creating ordered nanostructures like nanotubes, nanorods, and vesicles. researchgate.netbohrium.comacs.org

The introduction of this compound (D-Dip) and its derivatives into peptide sequences significantly influences the resulting morphology. The increased number of aromatic groups enhances π-π stacking and hydrophobic interactions, leading to the formation of distinct supramolecular architectures. acs.orgnih.gov For instance, researchers have designed dipeptides based on the β,β-diphenyl-Ala-OH (Dip) motif, such as Dip-Dip, cyclo-Dip-Dip, and tert-butyloxycarbonyl (Boc)-Dip-Dip. acs.orgnih.gov

The self-assembly of these aromatic-rich peptides can be directed by changing solvent conditions. Studies have shown that Dip-Dip can form nanospheres in methanol, nanorods in a methanol-water mixture, and less crystalline structures in a hexafluoro-2-propanol (HFIP) solution. acs.orgnih.gov This demonstrates that the increased aromaticity in Dip-derivatives leads to a different set of nanostructures compared to the more commonly studied FF nanotubes. acs.orgnih.gov The resulting structures can range from layered, needle-like, and tubular formations to nanospheres and fibers. nih.govresearchgate.net

| Peptide Derivative | Solvent/Conditions | Resulting Nanostructure Morphology |

| Dip-Dip | Methanol (MeOH) | Nanospheres inside voids nih.gov |

| Dip-Dip | 70% MeOH in water | Nanorods nih.gov |

| Dip-Dip | 70% HFIP in water | Nanorods (less crystalline) acs.orgnih.gov |

| cyclo-Dip-Dip | 70% MeOH in water | Nanorod-like crystals acs.orgresearchgate.net |

| Boc-Dip-Dip | MeOH-H₂O | Spheres, fibers, tubes researchgate.net |

| Boc-Phe-Phe-OH (BOC-FF) | Aqueous medium | Tubular structure rsc.org |

| Boc-Phe-Phe-OH (BOC-FF) | Ethanol | Spherical assembly rsc.org |

Modulation of Mechanical and Optical Properties in Peptide Assemblies

The incorporation of this compound has been shown to dramatically alter the physical properties of self-assembled peptide materials. The dense aromatic network created by the multiple phenyl rings contributes to enhanced thermal and mechanical stability.

Mechanical Properties: Research on dipeptides designed with the Dip unit has demonstrated a significant improvement in stiffness. Assemblies of Boc-Dip-Dip, for example, exhibit a Young's modulus of approximately 70 GPa, a value comparable to that of aluminum and significantly higher than that of typical diphenylalanine (FF) nanotubes (19–27 GPa). acs.orgresearchgate.net Furthermore, these aromatic-rich assemblies show a large piezoelectric response, with a coefficient (d₃₃) for Boc-Dip-Dip measured at 73.1 ± 13.1 pC/N, which is substantially higher than materials like poled polyvinylidene fluoride (B91410) (PVDF). nih.govresearchgate.net The mechanical properties can also be tuned by creating composite nanostructures, for example, by co-assembling the L-form of FF with the D-form of a similar aromatic peptide, dinapthylalanine. nih.govrsc.org

| Peptide Assembly | Young's Modulus (GPa) | Piezoelectric Coefficient (d₃₃) (pC/N) |

| Diphenylalanine (FF) Nanotubes | 19–27 acs.orgresearchgate.net | 18 acs.orgnih.gov |

| Boc-Dip-Dip | ~70 researchgate.net | 73.1 ± 13.1 nih.gov |

| CWF Tripeptide | 10.3 ± 8.09 arxiv.org | Not Reported |

| WW Dipeptide | 7.94 ± 5.78 arxiv.org | Not Reported |

Optical Properties: Peptide assemblies containing the Dip motif also exhibit unique optical characteristics. Crystals of Dip-Dip and its derivatives show wide-spectrum fluorescence emission in the visible light range (415-475 nm) when excited at various wavelengths. acs.org This is in contrast to standard FF assemblies, which have a constant emission regardless of the excitation wavelength. acs.org This red-edge excitation shift (REES) is a feature found in highly ordered assemblies and suggests potential applications in optical and electronic devices. acs.org

Studies on the Effects of D-Amino Acid Incorporation in Peptides

The use of D-amino acids, which are enantiomers (mirror images) of the naturally occurring L-amino acids, is a key strategy in peptide and drug design. chemimpex.comlifetein.com Their incorporation can profoundly affect a peptide's biological properties.

Impact on Proteolytic Stability and Enzymatic Degradation

One of the most significant advantages of incorporating D-amino acids into peptide chains is the enhanced resistance to enzymatic degradation. lifetein.comnih.gov Proteases, the enzymes that break down proteins and peptides, are highly stereospecific and primarily recognize L-amino acid residues. nih.govjpt.com Peptides containing D-amino acids are poor substrates for these enzymes, resulting in a much longer biological half-life. lifetein.compnas.orgfrontiersin.org

This increased stability has been demonstrated in numerous studies. For example, replacing L-amino acids with their D-counterparts in antimicrobial peptides (AMPs) significantly improved their stability against proteases found in human serum and secreted by bacteria. frontiersin.org Even a single D-amino acid substitution at the C-terminus of a peptide can be sufficient to provide protection against enzymatic hydrolysis. pnas.org The use of this compound specifically contributes to this enhanced metabolic stability. chemimpex.com

| Peptide Modification | Enzyme/Condition | Stability Outcome | Source |

| Partial D-amino acid substitution (flanking regions) | Human serum, lysosomal preparation | High resistance to proteolytic degradation | pnas.org |

| C-terminal modification with D-amino acid | Proteinase K | 15% of peptide remaining after 24 hours (vs. 0% for all-L peptide) | nih.gov |

| Replacement of L-Lys and L-Arg with D-amino acids (DP06 peptide) | Plasma proteases | >90% of peptide remaining after 8 hours | frontiersin.org |

| Incorporation of D-amino acids | General proteases | Enhanced stability and resistance to enzymatic degradation | lifetein.comjpt.com |

Chirality and Receptor Interactions in Peptides

Chirality is a critical factor in molecular recognition, including the interaction between a peptide and its target receptor. jpt.comwiley.comresearchgate.net Since biological systems like receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, interacting differently with L- and D-isomers of a peptide. jpt.commdpi.com

The introduction of a D-amino acid like this compound can alter a peptide's three-dimensional structure, which in turn affects its binding affinity and functional activity at a receptor. cymitquimica.com While in some cases this can reduce or abolish activity, in others it can lead to novel or improved functions. jpt.com

A notable example involves the ghrelin receptor, which has a high level of constitutive activity. Researchers synthesized peptide analogues where specific amino acids were replaced with D-isomers. The introduction of this compound at a key position in a hexapeptide sequence converted the peptide from an agonist to a potent inverse agonist, a molecule that binds to the same receptor but produces the opposite pharmacological response. nih.gov This highlights how minor changes in peptide chirality can fundamentally switch the biological activity of the molecule. nih.gov

Enzyme Inhibition Studies with this compound Analogues

The incorporation of this compound into peptide chains can significantly impact their susceptibility to enzymatic degradation, a key consideration in drug design. This resistance to proteolytic enzymes enhances the metabolic stability of therapeutic peptides. Analogues of this compound form the basis of important families of enzyme inhibitors.

Mechanistic Insights into Enzymatic Activity and Kinetics

Understanding the mechanism of enzyme inhibition is crucial for the development of effective drugs. Enzyme kinetics studies provide valuable insights into how inhibitors interact with their target enzymes. nih.gov Different types of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished, each with a unique kinetic signature. mdpi.com For instance, competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. This is often observed with substrate analogues. nih.gov

In the context of D-alanine:D-alanine ligase (Ddl), a key enzyme in bacterial cell wall synthesis, various inhibitors have been studied. plos.org The antibiotic D-cycloserine, a structural analogue of D-alanine, acts as a competitive inhibitor of Ddl. nih.gov Kinetic analysis of Mycobacterium tuberculosis Ddl revealed that ATP is the first substrate to bind, and this binding is necessary for the subsequent binding of D-alanine or D-cycloserine. nih.gov The pH dependence of the kinetic parameters for this enzyme suggests the involvement of general base chemistry in the catalytic step. nih.gov Flavonoids like quercetin (B1663063) and apigenin (B1666066) have also been identified as reversible, competitive inhibitors of Ddl with respect to ATP. researchgate.net

The study of enzyme kinetics is not limited to inhibition. For example, the binding of phenol (B47542) and its analogues to tyrosine phenol-lyase complexes with L-alanine and D-alanine affects the equilibrium between different reaction intermediates, demonstrating the complexity of enzyme-ligand interactions. researchgate.net

Development of Enzyme Inhibitors with Therapeutic Potential

The development of enzyme inhibitors is a major focus of pharmaceutical research. nih.gov By targeting specific enzymes involved in disease processes, it is possible to design highly effective therapeutic agents. nih.gov this compound and its derivatives have been utilized as building blocks in the synthesis of such inhibitors. chemimpex.com

One area of interest is the development of antimicrobial agents. The enzyme D-alanine:D-alanine ligase (Ddl) is an attractive target for new antibiotics because it is essential for bacterial cell wall biosynthesis. plos.orgnih.gov Inhibition of Ddl prevents bacterial growth, and several classes of inhibitors have been investigated, including analogues of D-alanine, the product D-alanyl-D-alanine, and transition state analogues like phosphinates and phosphonates. researchgate.net While some of these have shown potent inhibitory activity, their development into effective antibacterial agents has been challenging. researchgate.net However, the discovery of new inhibitors through techniques like structure-based virtual screening continues to provide promising leads. nih.gov For instance, a screen of the NCI diversity set identified three compounds that inhibit E. coli DdlB with Ki values in the micromolar range, two of which also showed antibacterial activity. nih.gov

Another therapeutic area where enzyme inhibitors based on related structures have proven successful is in the treatment of type 2 diabetes. Dipeptidyl peptidase-4 (DPP-4) inhibitors, which are often based on proline or alanine (B10760859) dipeptides, prolong the action of incretin (B1656795) hormones, leading to improved glucose control. nih.gov

Focus on D-Alanine-D-Alanine Ligase Inhibition

D-alanine:D-alanine ligase (Ddl) is a critical enzyme in the bacterial cell wall synthesis pathway, catalyzing the ATP-dependent formation of the D-Ala-D-Ala dipeptide. plos.orgnih.gov This dipeptide is an essential component of the peptidoglycan precursor, which is necessary for the cross-linking of bacterial cell walls. nih.gov The inhibition of Ddl is a validated strategy for antibacterial drug development. nih.gov

The antibiotic D-cycloserine is a well-known inhibitor of Ddl. nih.govnih.gov It acts as a structural analogue of D-alanine and competitively inhibits the enzyme. nih.gov Structural and mechanistic studies have shown that the inhibition of Ddl by D-cycloserine proceeds through a phosphorylated form of the drug, which mimics the D-alanyl phosphate (B84403) intermediate of the enzymatic reaction. nih.gov

Researchers have explored various other inhibitors of Ddl. Phosphinate and phosphonate (B1237965) dipeptide analogues, which act as transition state mimics, have been shown to be potent reversible inhibitors of Ddl from E. coli (DdlA and DdlB) and the vancomycin-resistant enzyme VanA. nih.gov Interestingly, the affinity of these inhibitors does not always correlate with the substrate specificities of the enzymes, suggesting complex binding interactions. nih.gov More recent efforts have focused on identifying novel inhibitor scaffolds. For example, 6-arylpyrido[2,3-d]pyrimidines have been discovered as new ATP-competitive inhibitors of E. coli DdlB. plos.org Additionally, high-throughput screening has identified compounds like IMB-0283, which competitively inhibits both ATP and D-Ala binding to Mycobacterium tuberculosis DdlA with low micromolar Ki values. nih.gov

| Inhibitor | Target Enzyme | Inhibition Type | Ki Value (µM) |

|---|---|---|---|

| D-cycloserine | M. tuberculosis Ddl | Competitive with D-Ala | 14 (site 1), 25 (site 2) nih.gov |

| IMB-0283 | M. tuberculosis DdlA | Competitive with ATP and D-Ala | 4.444 (ATP), 32.647 (D-Ala) nih.gov |

| Quercetin | H. pylori Ddl | Competitive with ATP | Data not available in provided text |

| Apigenin | H. pylori Ddl | Competitive with ATP | Data not available in provided text |

Receptor Binding and Ligand-Receptor Interaction Studies

The incorporation of this compound into peptides has been a successful strategy for developing ligands with high affinity and selectivity for various receptors. The bulky diphenyl groups can restrict the conformational freedom of the peptide backbone, leading to a more defined structure that can interact favorably with a receptor binding pocket.

Investigation of Endothelin Receptor Antagonists

The endothelin (ET) system, which includes three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two receptor subtypes (ETA and ETB), plays a crucial role in vasoconstriction and has been implicated in various cardiovascular diseases. nih.govtandfonline.com The development of ET receptor antagonists is therefore a significant area of therapeutic research. nih.gov

Structure-activity relationship studies have shown that the C-terminal hexapeptide of ET is important for receptor binding. nih.gov A key breakthrough was the discovery that replacing the histidine at position 16 with an acetylated this compound (Ac-DDip) resulted in a potent, dual ETA/ETB receptor antagonist, Ac-DDip¹⁶-Leu-Asp-Ile-Ile-Trp²¹ (PD 142893). nih.gov This compound exhibits low nanomolar affinity for both receptor subtypes and functions as an antagonist both in vitro and in vivo. nih.gov Further modifications of this lead compound have been explored to enhance receptor affinity and achieve subtype selectivity. nih.gov

Derivatives of 3,3-diphenylpropionic acid have also been extensively investigated as endothelin receptor antagonists. tandfonline.com The screening of chemical libraries led to the discovery of a series of potent and ETA-selective antagonists, which ultimately resulted in the development of ambrisentan (B1667022), an approved treatment for pulmonary arterial hypertension. tandfonline.com Synthesis and evaluation of ambrisentan analogues, such as 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3,3-diphenyl butyric acid derivatives, continue to be an active area of research. researchgate.net

| Compound | Target Receptor(s) | Activity | Key Structural Feature |

|---|---|---|---|

| PD 142893 | ETA/ETB | Dual Antagonist nih.gov | Ac-DDip at position 16 nih.gov |

| Ambrisentan | ETA | Selective Antagonist tandfonline.com | Diphenylpropionic acid derivative tandfonline.com |

| Bosentan | ETA/ETB | Dual Antagonist tandfonline.com | Tetra-substituted pyrimidine (B1678525) tandfonline.com |

Melanocortin Receptor Studies

The melanocortin (MC) receptors are a family of five G-protein coupled receptors (MC1R-MC5R) that are involved in a wide range of physiological processes, including pigmentation, energy homeostasis, and sexual function. acs.orgnih.gov The development of selective ligands for these receptors is of great interest for therapeutic applications. nih.gov

The core pharmacophore for MC1R, MC3R, MC4R, and MC5R is the amino acid sequence -His-Phe-Arg-Trp-. nih.gov Modifications to this sequence have been extensively explored to create selective agonists and antagonists. The substitution of the phenylalanine residue in the tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ with 3,3-diphenylalanine (Dip) or its D-enantiomer (DDip) resulted in a loss of agonist activity at the mouse melanocortin-3 receptor (mMC3R), suggesting that these bulky substitutions are not well-tolerated for agonism at this receptor subtype. acs.org

In another study, a synthetic tetrapeptide, Ac-His-DPhe(pBr)-Arg-Trp-NH₂, where DPhe(pBr) is para-brominated diphenylalanine, was found to be a selective ligand for melanocortin receptors. smolecule.com This compound acts as an antagonist at certain receptor subtypes, with a reported Ki value of 350 nM, demonstrating that modifications at the diphenylalanine position can modulate receptor selectivity and switch between agonism and antagonism. smolecule.com

Vasopressin Analogues and Receptor Affinity

The incorporation of 3,3-diphenylalanine (Dpa) into arginine vasopressin (AVP) analogues has been a key strategy for developing compounds with modified receptor affinity and activity profiles. researchgate.netmdpi.com Substituting the tyrosine at position 2 of AVP with either 3,3-diphenyl-L-alanine (Dip) or its D-enantiomer (d-Dip) is sufficient to profoundly alter the pharmacological properties of the resulting peptides. researchgate.netmdpi.com

Research has shown that replacing Tyr² with either L- or D-3,3-diphenylalanine can increase antidiuretic (V2 receptor-mediated) activity while completely abolishing vasopressor (V1a receptor-mediated) effects. mdpi.com The enhancement of antidiuretic activity is particularly notable with the D-enantiomer. mdpi.com For instance, eleven new AVP analogues modified at position 2 with Dip or d-Dip were found to preserve or increase antidiuretic activity, often with prolonged action, while converting uterotonic (oxytocin receptor-mediated) agonism into antagonism. researchgate.net

A study involving four AVP analogues substituted with Dpa enantiomers, including [Mpa¹,D-Dpa²,Val⁴,D-Arg⁸]VP, found that all exhibited strong and prolonged antidiuretic activity. nih.gov Several of these analogues also displayed antiuterotonic activity, and one was identified as a weak V1a receptor blocker. nih.gov Molecular docking studies suggest that the bulky Dpa residue at position 2 acts as a significant structural constraint, influencing how the analogue sits (B43327) within the vasopressin V2 receptor (V2R) versus the oxytocin receptor (OTR). nih.gov This differential positioning helps explain why these analogues can act as agonists at the V2R while being antagonists at the OTR. nih.gov Strong interactions between the C-terminus of the analogue [Mpa¹,d-Dpa²,Val⁴,d-Arg⁸]VP and the third extracellular loop of the V2R may account for its high activity at this receptor. nih.gov

Table 1: Biological Activity of Selected Vasopressin Analogues Containing 3,3-Diphenylalanine

| Analogue | Modification | Reported Biological Activity | Source |

|---|---|---|---|

| [d-diPhe²]AVP | Tyr² replaced with this compound | Increased and prolonged antidiuretic activity; abolished vasopressor activity. | mdpi.com |

| [diPhe²]AVP | Tyr² replaced with 3,3-Diphenyl-L-alanine | Increased antidiuretic activity; abolished vasopressor activity. | mdpi.com |

| [Mpa¹,D-Dpa²,Val⁴,D-Arg⁸]VP | Mpa at position 1, this compound at position 2, Val at position 4, D-Arg at position 8 | Strong, prolonged antidiuretic activity; antiuterotonic activity; weak V1a receptor blocker. | nih.gov |

| [Mpa¹,D-Dip²]AVP | Mpa at position 1, this compound at position 2 | Potent antidiuretic agent with significantly prolonged activity. | researchgate.net |

N-Methyl-D-Aspartate (NMDA) Receptor Interactions

Direct research on the interaction between this compound and the N-Methyl-D-Aspartate (NMDA) receptor is not extensively documented in the available literature. However, the role of other D-amino acids, particularly D-alanine and D-serine, as modulators of the NMDA receptor is well-established. mdpi.comnih.gov These D-amino acids act as co-agonists at the glycine binding site of the NMDA receptor, which is necessary for receptor activation. mdpi.com

Studies have shown that D-alanine can modulate NMDA receptor activity, and its levels have been found to be elevated in the brains of patients with Alzheimer's disease. mdpi.com In a murine model of acute kidney injury, D-alanine demonstrated protective effects on tubular epithelial cells from hypoxia-related injury, an effect mediated through NMDA receptor signaling. nih.gov Given that this compound is a structural analogue of D-alanine, it is conceivable that its bulky diphenyl structure could influence NMDA receptor binding, potentially acting as an antagonist or a partial agonist, though specific studies are required to confirm this.

Structure-Activity Relationship (SAR) Studies of this compound Containing Compounds

Correlations between Structural Modifications and Biological Activity

The introduction of this compound (d-Dip or D-Dpa) or its L-enantiomer into peptide sequences provides a powerful tool for structure-activity relationship (SAR) studies due to its significant steric bulk. nih.gov In the context of vasopressin analogues, the stereochemistry at position 2 is critical. The substitution of the native Tyr² with D-Dpa has been shown to convert AVP into a potent V2 agonist while simultaneously inducing oxytocin antagonist properties. researchgate.netnih.gov This demonstrates that a single stereochemical inversion at this position can dramatically shift the pharmacological profile. Specifically, analogues containing D-Dpa at position 2 exhibit strong antidiuretic effects and antiuterotonic activity. nih.gov

In other peptide systems, such as melanocortin tetrapeptides, the substitution of a phenylalanine residue with 3,3-diphenylalanine (Dip and DDip) resulted in a loss of agonist activity at the mouse melanocortin-3 receptor (mMC3R), indicating that the receptor's binding pocket is sensitive to the increased bulk at this position. acs.org This highlights how the introduction of the diphenyl moiety can be used to probe the spatial constraints of a receptor's binding site. The D-enantiomer is often used to enhance metabolic stability in peptides due to its resistance to proteolytic enzymes.

Conformational Analysis and Receptor Recognition

Conformational analysis of peptides containing 3,3-diphenylalanine, often conducted using NMR spectroscopy and molecular modeling, reveals how this bulky residue influences the peptide's three-dimensional structure and subsequent receptor interaction. nih.govwiley.com The introduction of Dpa restricts the conformational freedom of the peptide backbone. wiley.com In vasopressin analogues, this constraint is crucial for activity. nih.gov

Studies have shown that the presence of Dpa at position 2 can stabilize specific turn structures in the peptide. nih.gov For AVP analogues that act as oxytocin antagonists, a β-turn at positions 2,3 and/or 3,4 is a characteristic conformational feature. nih.gov Conversely, a β-turn in the C-terminal fragment (Cys⁶-Gly⁹) appears to be important for enhancing antidiuretic (V2 agonist) activity. nih.gov The high accessibility of the aromatic side chains of the Dpa at position 2 and the adjacent residue at position 3 is considered crucial for antagonist-receptor binding. nih.gov Molecular docking simulations have further elucidated that the bulky Dpa residue at position 2 creates a structural restraint that leads to different orientations of the analogue within the V2 and oxytocin receptors, thereby explaining the observed differences in agonistic versus antagonistic activity. nih.gov

Exploration of Biological Activities Beyond Receptor/Enzyme Modulation

Antimicrobial Activities of Peptides Containing this compound

The incorporation of hydrophobic residues like 3,3-diphenylalanine is a known strategy for developing potent antimicrobial peptides (AMPs). nih.gov While many studies use the L-form (Dip), the principles apply to the use of bulky hydrophobic amino acids in general. These peptides typically also feature cationic residues like arginine (R) to facilitate interaction with negatively charged bacterial membranes. nih.gov

A series of linear and cyclic peptides containing alternating 3,3-diphenyl-L-alanine (Dip) and arginine (R) residues were synthesized and tested against a panel of bacteria and fungi. nih.gov The cyclic peptide [DipR]₅ showed particularly potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the range of 0.39–6.25 µM. nih.gov Its activity against Gram-negative bacteria was more moderate. nih.gov The same peptide also demonstrated significant antifungal activity, particularly against Aspergillus fumigatus (MIC = 1.6 µM) and Candida parapsilosis (MIC = 6.6 µM). nih.gov The high hydrophobicity conferred by the diphenylalanine residues is thought to drive the insertion of the peptide into the microbial membrane, leading to its disruption. nih.gov The use of D-amino acids in AMPs can also enhance their stability against proteases. frontiersin.org

Table 2: Antimicrobial Activity (MIC, µM) of Selected Peptides Containing 3,3-Diphenyl-L-alanine

| Peptide | S. pneumoniae | MRSA | E. coli | C. parapsilosis | A. fumigatus | Source |

|---|---|---|---|---|---|---|

| [DipR]₅ (cyclic) | 0.39 | 3.1 | 12.5 | 6.6 | 1.6 | nih.govpreprints.org |

| ((DipR)₂(WR)₃) (linear) | 0.78 | 6.25 | 12.5 | 14.1 | 3.5 | nih.gov |

| [(DipR)₄(WR)] (cyclic) | 1.6 | 6.7 | 13.4 | 6.7 | 1.7 | nih.gov |

| ((DipR)₄(WR)) (linear) | 1.6 | 6.6 | 13.1 | 6.6 | 1.6 | nih.gov |

Antioxidant Peptide Research Incorporating D-Amino Acids

The investigation into antioxidant peptides has revealed the significant role of specific amino acid residues in scavenging free radicals. Research indicates that the antioxidant capacity of individual amino acids is closely related to their susceptibility to oxidation. nih.gov Aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan, along with sulfur-containing amino acids like methionine and cysteine, have demonstrated superior protective effects against oxidative damage compared to other amino acids. nih.govmdpi.com This efficacy is attributed to their chemical structures, which are more reactive with and capable of neutralizing free radicals. nih.gov

A crucial finding in this area is that the D- and L-enantiomers of these protective amino acids are often equally effective as antioxidants. nih.gov For instance, studies on the protection of glutamine synthetase from radiation-induced inactivation showed that both D- and L-forms of aromatic and sulfur-containing amino acids provided comparable levels of defense. nih.gov This is significant because the incorporation of D-amino acids into peptides can offer advantages, such as increased resistance to enzymatic degradation, without compromising the antioxidant function contributed by the amino acid side chain. nih.govmdpi.com While direct antioxidant studies on this compound are not extensively detailed, its structure, which includes a D-amino acid configuration and two aromatic phenyl groups, positions it as a compound of interest based on the established principles of amino acid antioxidant activity. The aromatic nature of the diphenyl groups suggests a potential for free radical scavenging, similar to that observed with phenylalanine. nih.gov

Research has focused on synthesizing peptides with multiple protective residues to enhance antioxidant effects. nih.gov The inclusion of D-amino acids in such synthetic peptides could yield molecules that are both potent antioxidants and metabolically stable. nih.govnih.gov For example, D-Methionine has been shown to act as a free radical scavenger and helps maintain levels of endogenous antioxidant enzymes. nih.gov

Antioxidant Activity of Various Amino Acids

This table summarizes the observed antioxidant potential of different amino acids based on their ability to protect enzymes from oxidative inactivation. Aromatic and sulfur-containing amino acids show the highest protective capabilities.

| Amino Acid Category | Specific Amino Acids | Observed Antioxidant Effectiveness | Source |

|---|---|---|---|

| Aromatic Amino Acids | Histidine, Phenylalanine, Tryptophan, Tyrosine | High | nih.gov |

| Sulfur-Containing Amino Acids | Cysteine, Methionine | High | nih.govmdpi.com |

| Branched-Chain Amino Acids | Isoleucine, Leucine, Valine | Poorly Protective | nih.gov |

| Chirality Comparison | D- and L-forms of protective amino acids | Equally Protective | nih.gov |

Studies on Specific Therapeutic Areas (e.g., Oncology, Neurology)

The unique structural properties of this compound, particularly its steric bulk and hydrophobicity conferred by the diphenyl groups, have made it a valuable building block in pharmaceutical research, with notable investigations in oncology and neurology. chemimpex.comchemimpex.com Its incorporation into peptide structures can enhance stability, bioactivity, and receptor interaction, making it a key component in the design of novel therapeutics. chemimpex.com

Oncology

In oncology, research has explored the use of β-amino acid derivatives in developing new anticancer agents. While the link between D-amino acids and cancer has been a subject of evolving research, their inclusion in drug molecules is an active area of investigation. mdpi.comnih.gov Studies have evaluated N-aryl-β-alanine derivatives, which share structural motifs with this compound, for their cytotoxic effects against aggressive cancer cell lines. For instance, certain dihydrazone derivatives of N-aryl-β-alanine have shown convincing anticancer activity against triple-negative breast cancer and glioblastoma models in vitro. researchgate.net Specifically, derivatives featuring bis(N'-(4-bromobenzylidene) fragments were found to be exclusively cytotoxic to cancer cells. researchgate.net Other research into chalcone (B49325) derivatives, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, demonstrated significant cytotoxic effects on the ER-α-positive MCF-7 breast cancer cell line, with activities greater than the reference drug Tamoxifen. nih.gov These findings highlight the potential of the diphenyl structural element in designing compounds with targeted anticancer properties.

Oncology Research with Diphenyl-Containing Alanine Derivatives

This table outlines research findings for compounds structurally related to this compound and their evaluated efficacy in cancer models.

| Compound Class/Derivative | Cancer Model | Key Finding | Source |

|---|---|---|---|

| N-aryl-β-alanine dihydrazone derivatives | Triple-negative breast cancer (in vitro) | Derivatives with bis(N'-(4-bromobenzylidene) fragments showed convincing and exclusive cytotoxicity to cancer cells. | researchgate.net |

| 1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives (Chalcones) | MCF-7 breast cancer cells | Showed better cytotoxic effects compared to the reference drug Tamoxifen at a concentration of 1 μM. | nih.gov |

Neurology

In the field of neurology, this compound and its derivatives are utilized in research concerning neurohypophyseal hormones and other neurological pathways. chemimpex.com A significant area of study involves the modification of peptides like arginine vasopressin (AVP) to alter their pharmacological profiles. researchgate.net Research has shown that replacing the tyrosine residue at position 2 of AVP with this compound (D-Dip) dramatically changes the peptide's activity. researchgate.net This single modification can preserve or even increase the antidiuretic (V2-agonist) activity and significantly prolong its effect, while simultaneously eliminating the vasopressor (blood pressure) effects and converting its uterotonic properties into antagonistic ones. researchgate.net This makes such analogues highly potent and selective antidiuretic agents. researchgate.net

Furthermore, the broader family of D-amino acids is known to have various roles in the central nervous system. nih.gov For example, D-phenylalanine has been used to probe the function of carbonic anhydrases in the hippocampus, revealing their role in potentiating memory formation. nih.gov The established neuroactivity of related D-amino acids underscores the potential of this compound derivatives in the development of new treatments for neurological disorders. chemimpex.comnih.gov

Pharmacological Profile of Arginine Vasopressin (AVP) Analogues Modified with this compound (D-Dip)

This table details the effects of substituting position 2 of AVP with D-Dip, highlighting the resulting changes in biological activity.

| Analogue | Modification | Antidiuretic Activity (V2) | Pressor Activity (V1a) | Uterotonic Activity | Source |

|---|---|---|---|---|---|

| Arginine Vasopressin (AVP) | Parent Hormone | Potent | Potent | Agonist | researchgate.net |

| [D-Dip²]AVP | Tyr² replaced by D-Dip | Preserved/Increased and Prolonged | Eliminated | Antagonist | researchgate.net |

| [Mpa¹,D-Dip²]AVP | deaminopenicillamine¹ and D-Dip² | Exceptionally Potent and Prolonged | Eliminated | Antagonist | researchgate.net |

| [Mpa¹,D-Dip²,Val⁴]AVP | deaminopenicillamine¹, D-Dip², Val⁴ | Exceptionally Potent and Prolonged | Eliminated | Antagonist | researchgate.net |

Analytical and Spectroscopic Characterization in 3,3 Diphenyl D Alanine Research

Methods for Assessing Enantiomeric Purity and Absolute Stereochemistry

Ensuring the enantiomeric purity of 3,3-Diphenyl-D-alanine is critical for its use in chiral peptide design. The presence of the unwanted L-enantiomer can significantly impact the biological and chemical properties of the resulting peptides.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of this compound. Direct separation of the D- and L-enantiomers is effectively achieved using chiral stationary phases (CSPs).

One successful approach involves the use of a crown-ether-based CSP, specifically Crownpak CR(+). nih.govresearcher.life This type of column has demonstrated effective separation of ring-substituted phenylalanines. nih.gov For instance, a method utilizing a Daicel CROWNPAK CR (+) column with a mobile phase of aqueous perchloric acid (pH 2.5) and methanol (B129727) has been developed for chiral separation. researcher.life

Another class of CSPs that has proven efficient is based on macrocyclic glycopeptide antibiotics, such as the teicoplanin-based Chirobiotic T. nih.gov This column is particularly effective for separating ring- and α-methyl-substituted phenylalanine analogues. nih.gov

Indirect methods, which involve pre-column derivatization with a chiral reagent to form diastereomers, are also employed. nih.govscispace.com These diastereomers can then be separated on a standard achiral column. Reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (Marfey's reagent) are used for this purpose. nih.gov Two-dimensional liquid chromatography coupled with mass spectrometry (2D LC-MS/MS) offers a highly selective method for the analysis of chiral amino acids in complex biological samples. bohrium.com

Table 1: HPLC Methods for Chiral Separation of Phenylalanine Analogues

| Chiral Stationary Phase | Type | Application | Reference |

|---|---|---|---|

| Crownpak CR(+) | Crown-ether-based | Direct separation of ring-substituted phenylalanines and their amides. | nih.govresearcher.life |

| Chirobiotic T | Teicoplanin-based | Direct separation of ring- and α-methyl-substituted phenylalanine analogues. | nih.gov |

Spectroscopic techniques provide definitive information about the three-dimensional arrangement of atoms in this compound.

X-ray Crystallography is a powerful method for resolving the spatial arrangement of the molecule, which is critical for understanding its interactions within peptide chains. It provides unambiguous proof of the absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool. jeolusa.com It is used to confirm the stereochemistry and the orientation of the phenyl groups. Conformational studies of peptides containing D-alanine analogues have been interpreted using ¹H NMR to understand features like β-turns in the peptide backbone. nih.gov

Chromatographic Techniques (e.g., HPLC with Chiral Stationary Phases)

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are essential for a deeper understanding of the structural and conformational properties of this compound and peptides incorporating it. nptel.ac.in

NMR spectroscopy is a key technique for elucidating the detailed conformation of molecules in solution. jeolusa.com For peptides containing this compound, various NMR experiments can be employed to determine the torsion angles of the backbone and side chains, providing insights into the molecule's preferred three-dimensional structure. acs.org One- and two-dimensional NMR techniques are used to achieve complete assignment of ¹H and ¹³C signals. acs.org Solid-state NMR (SSNMR) can be used for the structural analysis of uniformly ¹³C-labeled solid peptides, allowing for the determination of interatomic distances and angles. mdpi.com

Table 2: Key NMR Parameters for Structural Analysis

| NMR Parameter | Information Provided | Reference |

|---|---|---|

| Chemical Shifts | Provide information about the local electronic environment of each nucleus. | jeolusa.comacs.org |

| Coupling Constants | Reveal through-bond connectivity and dihedral angles. | acs.org |

| Nuclear Overhauser Effect (NOE) | Provides information about through-space distances between protons, crucial for determining 3D structure. | flinders.edu.au |

Circular Dichroism (CD) spectroscopy is a widely used method for analyzing the secondary structure of peptides. springernature.com By measuring the differential absorption of left and right circularly polarized light, CD can provide information on the proportions of α-helix, β-sheet, and random coil conformations in a peptide. nih.govnih.govresearchgate.net The incorporation of sterically demanding residues like this compound can significantly influence the secondary structure of a peptide, and CD is a valuable tool to probe these effects. Vibrational circular dichroism (VCD) is particularly sensitive to short-range order and can discriminate between different types of helices and sheets. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Computational Approaches in Understanding this compound Behavior

Computational methods, such as molecular dynamics (MD) simulations, are increasingly used to complement experimental data and provide a deeper understanding of the behavior of molecules like this compound at an atomic level. bohrium.comnih.gov These simulations can predict the conformational preferences of the amino acid and how it influences the structure and dynamics of peptides. acs.org By calculating the potential energy of different conformations, computational models can help rationalize the results obtained from spectroscopic techniques like NMR and CD. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a virtual microscope to observe the conformational dynamics of peptides and proteins. These methods are particularly valuable for understanding how the incorporation of a sterically demanding, unnatural amino acid like this compound influences the structure and flexibility of a peptide chain.

MD simulations allow for the exploration of the conformational landscape of a molecule over time, from picoseconds to microseconds. bohrium.com All-atom MD simulations can be performed using force fields like AMBER or GROMACS to track the trajectory of every atom in a peptide containing this compound solvated in water. mdpi.com For larger systems or longer timescales, coarse-grained (CG) models, which group atoms into single interaction sites, can be employed to study processes like peptide self-assembly. bohrium.com Advanced techniques such as replica exchange molecular dynamics (REMD) are used to enhance sampling and overcome energy barriers, providing a more complete picture of the molecule's thermodynamic and kinetic properties at different temperatures. acs.org These simulations can reveal key information about peptide folding, stability, and the dynamic behavior of the diphenyl side chains. acs.org

| System Studied | Simulation Type | Software/Force Field | Key Findings | Reference |

|---|---|---|---|---|

| Vasopressin analogues with 3,3'-diphenylalanine (Dpa) | Molecular Modeling | Not Specified | Dpa substitution influences the formation of β-turns, which are crucial for antagonist activity at oxytocin (B344502) receptors. High accessibility of aromatic side chains is important for receptor binding. | nih.gov |

| Diphenylalanine (FF) peptides in water | Replica Exchange MD (REMD) | AMBER | Investigated the combined effect of temperature and external electric fields on the conformational dynamics and thermodynamics of FF peptides. | acs.org |

| Diphenylalanine (FF) self-assembly | Coarse-Grained MD (CG-MD) | MARTINI 2.1 / LAMMPS | Demonstrated that pH significantly influences the self-assembly pathway, leading to nanotubes with different morphologies due to changes in electrostatic interactions. | bohrium.com |

| Diphenylalanine (FF) dipeptides with graphene nanosheets | All-Atom MD | Not Specified | Showed that FF dipeptides have a high affinity for graphene surfaces, forming an initial coating that influences the subsequent self-assembly process. | mdpi.com |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. acs.orgnih.gov These calculations provide insights that are not readily accessible through classical molecular mechanics, such as the distribution of electrons, orbital energies, and reactivity parameters. For this compound and its derivatives, quantum calculations can elucidate properties like torsional energy barriers of the phenyl groups, molecular orbital energies (HOMO/LUMO), and the nature of non-covalent interactions.

Research on dipeptides derived from β,β-diphenyl-Ala-OH (Dip) has utilized DFT to understand their remarkable physical properties. acs.orgnih.gov These studies showed that assemblies of these peptides exhibit high mechanical rigidity, with a Young's modulus comparable to some metals, which was attributed to an "aromatic zipper" structure stabilized by strong π–π interactions. acs.orgnih.gov DFT calculations were essential in confirming the role of these interactions in the high mechanical strength of the material. nih.gov Furthermore, these methods have been used to predict and explain the strong piezoelectric effects observed in such aromatic-rich peptide assemblies. acs.orgnih.gov

In related studies on diphenylalanine (FF) nanotubes, semi-empirical quantum methods have been employed to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and the optical properties of the material. mdpi.com These calculations have shown that the band gap of FF nanotubes can be tuned by applying an external electric field, demonstrating the potential for these materials in electronic and electro-optic devices. mdpi.com

| System/Compound | Computational Method | Property Calculated | Key Finding | Reference |

|---|---|---|---|---|

| Boc-Dip-Dip crystals | DFT (VASP/PBE) | Piezoelectric coefficient (d33) | Predicted strong piezoelectricity, with an experimentally measured d33eff of 73.1 pC/N, among the highest for organic molecular crystals. | acs.org |

| Dip-Dip crystals | DFT (VASP/PBE) | Young's Modulus | Calculations supported experimental findings of metal-like rigidity (Young's modulus of ~59 GPa), attributed to efficient π-π stacking. | acs.orgnih.gov |

| L-FF and D-FF Nanotubes | Semi-empirical (AM1, PM7) | HOMO-LUMO Band Gap (Eg) | The calculated band gap is in the UV-A range (Eg ≈ 4-5 eV) and can be linearly tuned by an external electric field. | mdpi.com |

| Diphenylalanine (FF) | DFT | Mechanical Strength | Showed that the high mechanical strength of FF nanotubes results from an "aromatic zipper" structure. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org In drug discovery, QSAR models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern potency. wikipedia.orgtandfonline.com As derivatives of this compound are explored as modulators of targets like the N-methyl-D-aspartate (NMDA) receptor, QSAR studies are highly relevant. rsc.orgnih.gov

The general form of a QSAR model is an equation that relates biological activity to a set of numerical descriptors of the molecule's physicochemical properties. wikipedia.org These descriptors can be categorized as constitutional, topological, electrostatic, quantum-chemical, or steric, among others. arkat-usa.org For instance, 2D-QSAR models use descriptors derived from the two-dimensional structure, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use information from the three-dimensional aligned structures of molecules to correlate their steric and electrostatic fields with activity. wikipedia.orgrsc.org

| Compound Class | QSAR Model Type | Key Descriptors/Fields | Statistical Quality (Example) | Reference |

|---|---|---|---|---|

| Diarylguanidines | 2D-QSAR | Topological indices (e.g., AAd), constitutional and quantum-chemical descriptors. | Correlation coefficient (r) increased with the inclusion of new topological indices. | arkat-usa.org |

| Pyrazine Derivatives (NR2B selective) | 2D-QSAR & 3D-QSAR | Topological descriptors (2D); Steric and electrostatic fields (3D). | The 3D-QSAR model showed high prediction power, supporting the mechanism of antagonism. | rsc.org |

| Gly/NMDA Antagonists | 3D-QSAR (Pharmacophore-based) | Pharmacophore features (H-bond donors/acceptors, aromatic rings). | A predictive model with r2pred = 0.7731 for the test set was developed. | tandfonline.com |

| Quinoxalines and related heterocycles | Hansch Analysis (2D-QSAR) | Molar refractivity (CMR), Verloop's sterimol L1, ClogP. | Statistically validated equations indicated an optimal molar refractivity for good potency. | nih.gov |

Future Directions and Translational Prospects of 3,3 Diphenyl D Alanine Research

Novel Synthetic Routes for Scalable Production and Derivatization

The broader application of 3,3-Diphenyl-D-alanine hinges on the development of efficient, scalable, and versatile synthetic methodologies. While classical methods such as the resolution of racemic mixtures using chiral agents like (-)-cinchonidine are established, they can be resource-intensive for large-scale production. Future research is increasingly focused on more direct and efficient strategies for asymmetric synthesis.

Novel synthetic avenues include:

Advanced Catalysis : The use of modern catalytic systems, such as Rhodium(III)-catalyzed C-H activation and annulation reactions, represents a promising frontier for constructing complex chiral amino acids. rsc.org Such methods allow for the direct formation of intricate molecular scaffolds under mild conditions. Another key strategy is asymmetric catalytic hydrogenation, which can offer high enantioselectivity and reduce the need for multi-step deprotection processes. acs.org

Biocatalysis : The employment of enzymes as catalysts offers superior stereoselectivity and minimizes the need for protecting groups, thereby reducing waste and increasing efficiency. acs.org Developing specific acylases or other enzymes for the kinetic resolution or direct synthesis of this compound could provide a greener and more scalable production route, analogous to established enzymatic processes for other active pharmaceutical ingredients. acs.org